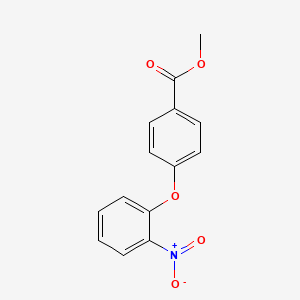
Methyl 4-(2-nitrophenoxy)benzoate
Übersicht
Beschreibung
Methyl 4-(2-nitrophenoxy)benzoate: is an organic compound with the molecular formula C14H11NO5. It is a pale-yellow to yellow-brown solid at room temperature . This compound is primarily used in organic synthesis and research due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl 4-(2-nitrophenoxy)benzoate can be synthesized through a multi-step process involving the nitration of methyl benzoate followed by etherification. The nitration step typically involves treating methyl benzoate with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The resulting nitro compound is then subjected to etherification with 4-hydroxybenzoic acid under basic conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 4-(2-nitrophenoxy)benzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Various nucleophiles such as amines or thiols.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed:
Reduction: Methyl 4-(2-aminophenoxy)benzoate.
Substitution: Substituted benzoates depending on the nucleophile used.
Hydrolysis: 4-(2-nitrophenoxy)benzoic acid and methanol.
Wissenschaftliche Forschungsanwendungen
Methyl 4-(2-nitrophenoxy)benzoate is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research on its derivatives explores potential pharmaceutical applications.
Industry: It is employed in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 4-(2-nitrophenoxy)benzoate involves its interaction with specific molecular targets. For instance, the nitro group can participate in redox reactions, while the ester group can undergo hydrolysis. These interactions can modulate biological pathways and enzyme activities, making it a valuable compound in biochemical research .
Vergleich Mit ähnlichen Verbindungen
Methyl 4-hydroxybenzoate: Similar ester structure but lacks the nitro group.
Methyl 4-aminobenzoate: Contains an amino group instead of a nitro group.
Methyl 4-nitrobenzoate: Similar nitro group but lacks the ether linkage.
Uniqueness: Methyl 4-(2-nitrophenoxy)benzoate is unique due to the presence of both a nitro group and an ether linkage, which confer distinct chemical reactivity and biological activity compared to its analogs .
Eigenschaften
IUPAC Name |
methyl 4-(2-nitrophenoxy)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO5/c1-19-14(16)10-6-8-11(9-7-10)20-13-5-3-2-4-12(13)15(17)18/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRQZZFXYCIRVSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 2-{2-[(4-methylphenyl)sulfanyl]acetamido}-1,3-thiazole-4-carboxylate](/img/structure/B2858317.png)
![2-[4-Fluoro-3-(trifluoromethyl)phenyl]-N'-hydroxyethanimidamide](/img/structure/B2858318.png)
![(E)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one](/img/structure/B2858321.png)
![5-[(3-Chlorophenyl)methoxy]-2-[5-(2-methoxyphenoxy)pyrimidin-4-yl]phenol](/img/structure/B2858322.png)



![2-[(3-Phenoxyphenyl)methylidene]indene-1,3-dione](/img/structure/B2858329.png)



